1,1'-[1-(4-Bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone
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Overview
Description
1,1’-[1-(4-Bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone is a complex organic compound characterized by its unique spiro structure. This compound features a combination of bromophenyl, methyl, phenyl, dithia, and triazaspiro groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone typically involves the condensation of 2-amino-5-bromobenzohydrazide with methylphosphonyl dichloride in the presence of triethylamine . The reaction is carried out in a dry solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-(4-Bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,1’-[1-(4-Bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,1’-[1-(4-Bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its cytotoxic activity may be due to its ability to interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene: This compound shares a similar spiro structure and bromophenyl groups.
Cyclophosphamide: A well-known antineoplastic agent with a phosphorus heterocycle structure.
Uniqueness
1,1’-[1-(4-Bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone is unique due to its combination of dithia and triazaspiro groups, which are not commonly found together in other compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18BrN3O2S2 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
1-[2-acetyl-4-(4-bromophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone |
InChI |
InChI=1S/C21H18BrN3O2S2/c1-13-19(14(2)26)28-21(24(13)17-7-5-4-6-8-17)25(23-20(29-21)15(3)27)18-11-9-16(22)10-12-18/h4-12H,1-3H3 |
InChI Key |
PWRUOSZVMFQING-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C(=O)C)C4=CC=C(C=C4)Br)C(=O)C |
Origin of Product |
United States |
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